N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c18-17(19,20)27-14-1-3-15(4-2-14)28(25,26)23-11-13-5-9-24(10-6-13)16-12-21-7-8-22-16/h1-4,7-8,12-13,23H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKPOPOGCTHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrazine moiety and a trifluoromethoxy group attached to a benzenesulfonamide. The structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition.
Research indicates that compounds similar to this compound may act as phosphodiesterase inhibitors. Phosphodiesterases (PDEs) are critical in regulating intracellular signaling pathways, particularly those involving cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these signaling molecules, which may affect various physiological processes including cell proliferation and apoptosis .
Antitumor Activity
Recent studies have demonstrated that related compounds exhibit significant antitumor activity. For instance, derivatives containing similar piperidine and pyrazine structures have shown promising results against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in various studies. For example, certain derivatives have been tested for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. These studies suggest that compounds with similar structures can exhibit competitive inhibition without cytotoxic effects on normal cells .
Case Studies
- Anticancer Activity : A study on structurally related compounds revealed that they effectively delayed the growth of xenograft tumors in mice models. The most potent derivatives displayed IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor growth .
- Phosphodiesterase Inhibition : In vitro assays demonstrated that related pyrazine compounds inhibited PDE10A with IC50 values as low as 15 nM, suggesting a potential therapeutic application in treating disorders such as schizophrenia and other mood disorders .
- Tyrosinase Inhibition : Another study highlighted the competitive inhibition of tyrosinase by derivatives containing the piperidine structure, showcasing their potential use in cosmetic applications to reduce hyperpigmentation without toxicity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 Value (nM) | Target Enzyme/Cell Type |
|---|---|---|---|
| Antitumor Activity | Pyrazine-piperidine derivatives | 15 - 40 | Cancer cell lines |
| PDE Inhibition | Similar pyrazine derivatives | 15 | PDE10A |
| Tyrosinase Inhibition | Piperidine-containing compounds | >100 | Tyrosinase (B16F10 cells) |
Scientific Research Applications
Based on the search results, here's information regarding pyrazine compounds and their applications:
Pyrazine Compounds as Phosphodiesterase 10 Inhibitors:
- Pyrazine compounds, along with compositions containing them, can be prepared through specific processes . These compounds are used in methods of treating disorders .
Notable Pyrazine Compounds:
- MNBKHXOOKZPRRO-UHFFFAOYSA-N : 4-[3-[4-(1h-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]-1-methyl-2,3-dihydropyridin-6-one
- BHGBMGVTLFZRCP-UHFFFAOYSA-N : 1h-benzimidazol-2-yl-[4-[3-(4-methoxypiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone
- ZNPDAYJZIRPRFQ-FIBGUPNXSA-N : 1-[4-[3-[4-(1h-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2,2,2-trideuterioethanone
- IAHTUGZTRUZUTH-UHFFFAOYSA-N : 1-o-tert-butyl 4-o-methyl 4-[3-[4-(1,3-benzothiazol-2-ylamino)phenoxy]pyrazin-2-yl]piperidine-1,4-dicarboxylate
- AYGYYFLHDJHALN-UHFFFAOYSA-N : 4-[3-[4-(1h-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]-1-methylpiperidin-2-one
- PSLBMKSKQBUSDG-UHFFFAOYSA-N : 4-methoxy-n-[4-[3-(oxan-4-yl)pyrazin-2-yl]oxyphenyl]-1h-benzimidazol-2-amine
- JASCRWQJWADYOW-UHFFFAOYSA-N : [4-(3-chloropyrazin-2-yl)oxyphenyl]-(6-fluoro-1h-benzimidazol-2-yl)methanone
- LIUKTCWPZUWMKH-NVXWUHKLSA-N : (1r,3r)-3-[3-[4-(1,3-benzothiazol-2-ylamino)phenoxy]pyrazin-2-yl]cyclohexan-1-ol
- NFJWUVZWQQNUEZ-MRXNPFEDSA-N : (2r)-1-[4-[3-[4-(1,3-benzothiazol-2-ylamino)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one
- NWONINZVPVTBGN-MRXNPFEDSA-N : (2r)-1-[4-[3-[4-(1h-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one
- UHRZMABESCXDJW-HNNXBMFYSA-N : (3r)-1-[3-[4-(1h-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]pyrrolidine-3-carbonitrile
- N-methyl-1-(pyrazin-2-yl)piperidin-4-amine : CAS Number: 1179086-88-4
- (±)N-((4,4-difluoropiperidin-2-yl)methyl)-5-(trifluoromethyl)pyrazin-2-amine
Applications and Properties:
- Antitubercular Activity: Substituted N-(pyrazin-2-yl)benzenesulfonamides have been investigated for their antimicrobial activity . 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide showed antitubercular activity against M. tuberculosis H37Rv .
- N-(pyrazinyl)benzenesulfonamides: These are chemokine receptor antagonists and can be used in treating chemokine-mediated diseases like asthma .
- Sulfamethoxypyrazine (sulfalene): This is an antibacterial sulfonamide agent .
- Reactions: Pyridine derivatives can be created from 3,5-dibromopyridine and 1-naphthyleneboronic acid using a one-pot reaction with a Pd catalyst and K3PO4 .
- Inhibitors: Imidazopyridinones have been identified as inhibitors of TMPK in E. coli .
- Treating Disorders: Pyrazine compounds are used to treat disorders such as compulsions, mania, mood disease, personality change, and drug dependence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide derivatives with piperidine/piperazine scaffolds and aromatic substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Analogues with Piperidine Linkers
3-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide (Compound 21) :
- Key Features : Biphenyl-2-yloxyethyl substituent and a fluoro-benzenesulfonamide group.
- Properties : Yellow oil with molecular weight 495.59 g/mol. Characterized by $ ^1H $-NMR (δ 7.60–6.85 ppm) and ESI-MS .
- Comparison : The target compound’s solid-state nature (inferred from analogs) contrasts with 21’s oily consistency, suggesting differences in crystallinity due to the trifluoromethoxy group’s bulkiness.
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Key Features: Chromenone and pyrazolopyrimidine fused rings. Synthesis: 28% yield, MP 175–178°C, mass 589.1 (M$^+$+1) .
Table 1: Key Properties of Selected Sulfonamide Derivatives
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Group : Critical for hydrogen bonding in enzyme active sites (e.g., carbonic anhydrase inhibitors). The trifluoromethoxy group in the target compound may enhance electron-withdrawing effects compared to halogens or methyl groups in analogs .
- Piperidine/Piperazine Linkers : Flexibility and basicity of the piperidine ring influence pharmacokinetics. The pyrazine substitution in the target compound could modulate solubility and receptor affinity .
- Aromatic Substituents : Trifluoromethoxy groups offer metabolic stability over hydrolyzable groups (e.g., methoxy or ester) seen in other analogs .
Preparation Methods
Core Structural Components
The molecule comprises two subunits:
Bond Disconnections
- Sulfonamide linkage between the benzenesulfonyl and amine groups.
- C-N bond connecting pyrazine to the piperidine ring.
- Trifluoromethoxy group installation on the benzene ring.
Synthesis of (1-(Pyrazin-2-yl)piperidin-4-yl)methylamine
Piperidine Ring Functionalization
Method A (Nucleophilic Aromatic Substitution):
4-(Aminomethyl)piperidine reacts with 2-chloropyrazine in refluxing ethanol (12 h, 80°C), yielding 1-(pyrazin-2-yl)piperidin-4-ylmethanamine (62% yield).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None |
| Yield | 62% |
Method B (Buchwald-Hartwig Coupling):
4-(Aminomethyl)piperidine and 2-bromopyrazine undergo palladium-catalyzed coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h) to afford the product in 71% yield.
Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Chlorosulfonation of 4-(Trifluoromethoxy)benzene
Step 1:
4-(Trifluoromethoxy)benzene reacts with chlorosulfonic acid (ClSO₃H) at 0°C for 2 h, forming 4-(trifluoromethoxy)benzenesulfonic acid (89% yield).
Step 2:
Sulfonic acid is treated with PCl₅ in dichloromethane (25°C, 4 h) to yield 4-(trifluoromethoxy)benzenesulfonyl chloride (82% yield).
Critical Parameters:
- Excess PCl₅ ensures complete conversion.
- Anhydrous conditions prevent hydrolysis to sulfonic acid.
Sulfonamide Bond Formation
Coupling Reaction
(1-(Pyrazin-2-yl)piperidin-4-yl)methylamine (1.0 equiv) and 4-(trifluoromethoxy)benzenesulfonyl chloride (1.2 equiv) react in acetone with pyridine (2.0 equiv) as an acid scavenger (25°C, 12 h).
Yield Optimization Data:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | Acetone | 12 | 78 |
| Et₃N | DCM | 8 | 65 |
| DMAP | THF | 24 | 71 |
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, releasing HCl. Pyridine neutralizes HCl, shifting equilibrium toward product formation.
Characterization and Analytical Validation
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity with a retention time of 6.2 min.
Challenges and Mitigation Strategies
Trifluoromethoxy Group Stability
The trifluoromethoxy group is prone to hydrolysis under acidic conditions. Mitigation includes:
Regioselectivity in Pyrazine Substitution
2-Chloropyrazine reacts preferentially at the para position due to electron-withdrawing effects of the adjacent nitrogen.
Scalability and Industrial Relevance
Kilogram-Scale Production
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 2-Chloropyrazine | 1,200 |
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | 3,500 |
| Palladium catalyst | 8,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
